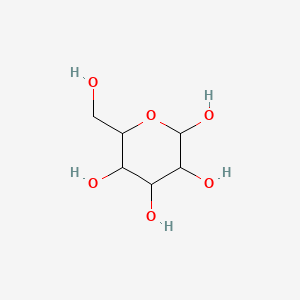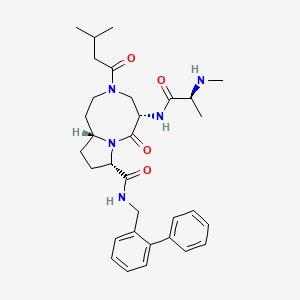![molecular formula C35H70O6 B10828448 Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828448.png)
Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its long alkyl chains and the presence of methoxyethoxy groups, which contribute to its unique chemical properties. It is primarily used in various industrial applications due to its surfactant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate typically involves the esterification of tetradecanoic acid with 3-(2-methoxyethoxy)-2-tetradecanoyloxypropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the continuous feeding of reactants and catalysts into the reactor, where the esterification reaction takes place. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Tetradecanoic acid and 3-(2-methoxyethoxy)-2-tetradecanoyloxypropanoic acid.
Reduction: 3-(2-methoxyethoxy)-2-tetradecanoyloxypropanol and tetradecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in the formulation of liposomes for drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
作用机制
The mechanism of action of Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate involves its interaction with lipid bilayers due to its amphiphilic structure. The compound can insert itself into lipid membranes, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
相似化合物的比较
Similar Compounds
- Methane;[3-(2-ethoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate
- Methane;[3-(2-methoxyethoxy)-2-dodecanoyloxypropyl] dodecanoate
- Methane;[3-(2-methoxyethoxy)-2-hexadecanoyloxypropyl] hexadecanoate
Uniqueness
Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate is unique due to its specific combination of long alkyl chains and methoxyethoxy groups, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it particularly effective in applications requiring amphiphilic molecules.
属性
分子式 |
C35H70O6 |
|---|---|
分子量 |
586.9 g/mol |
IUPAC 名称 |
methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C34H66O6.CH4/c1-4-6-8-10-12-14-16-18-20-22-24-26-33(35)39-31-32(30-38-29-28-37-3)40-34(36)27-25-23-21-19-17-15-13-11-9-7-5-2;/h32H,4-31H2,1-3H3;1H4 |
InChI 键 |
WPYGZRNZYNMJJP-UHFFFAOYSA-N |
规范 SMILES |
C.CCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B10828366.png)
![(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B10828377.png)


![2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B10828414.png)
![diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B10828420.png)

![8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol;methane](/img/structure/B10828426.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate](/img/structure/B10828430.png)

![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828437.png)


![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B10828455.png)
